Indapamide hemihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indapamide Hemihydrate (Sandoz) is a medicine containing the active ingredient(s) indapamide. Indapamide belongs to the family of medications called diuretics ("water pills"). It is used alone or in combination with other medications to treat mild to moderate high blood pressure. This medication works by making the body lose excess water and salt.

科学研究应用

Therapeutic Uses

Indapamide is primarily indicated for:

- Hypertension Management : Indapamide is effective in lowering blood pressure and is often preferred due to its minimal impact on glucose and lipid metabolism compared to other thiazide diuretics. It is typically used as monotherapy or in combination with other antihypertensive agents .

- Congestive Heart Failure : It helps manage fluid retention in patients with congestive heart failure, thereby improving symptoms related to volume overload .

- Nephrolithiasis : Indapamide may also be utilized in the management of recurrent nephrolithiasis (kidney stones) by reducing calcium excretion .

Pharmacokinetics

- Absorption : Indapamide has nearly complete oral bioavailability, unaffected by food or antacids. The peak plasma concentration occurs approximately 2.3 hours post-administration .

- Distribution : The apparent volume of distribution ranges from 25 to 60 liters, with about 76-79% protein binding, primarily to alpha 1-acid glycoprotein .

Side Effects and Case Studies

While indapamide is generally well-tolerated, it has been associated with certain electrolyte disturbances:

- Hyponatremia and Hypokalemia : Reports indicate a significant incidence of hyponatremia (low sodium) and hypokalemia (low potassium), particularly among elderly patients. A study noted that about 20.9% of reported cases involved hyponatremia and 21.7% hypokalemia attributed to indapamide use .

- Case Example : One case involved an elderly woman experiencing severe hyponatremia after being prescribed indapamide for hypertension. The incident highlighted the need for careful monitoring of electrolytes during treatment .

Recent Research Findings

Recent studies have focused on enhancing the formulation of this compound to improve its therapeutic efficacy:

- Controlled Delivery Systems : Research has explored novel oral controlled delivery systems for this compound. These systems aim to optimize the drug's pharmacokinetics and minimize adverse effects by providing sustained release profiles .

- Formulation Optimization : Investigations into co-formulation techniques have shown promise in enhancing the absorption and bioavailability of this compound through the use of fatty acids and other excipients that improve intestinal permeability and prolong systemic circulation time .

化学反应分析

Primary Metabolic Pathways

Indapamide hemihydrate is extensively metabolized in the liver, with CYP3A4 as the principal enzyme responsible for its biotransformation. Only 7% of the drug is excreted unchanged, while 19 metabolites have been identified .

Key Pathways:

-

Dehydrogenation → Oxidation → Hydroxylation :

IndapamideDehydrogenation CYP3A4 M5OxidationM4HydroxylationM2

Indapamide undergoes dehydrogenation to form metabolite M5 , which is oxidized to M4 , followed by hydroxylation at the indole moiety to yield M2 . -

Hydroxylation → Dehydrogenation → Oxidation :

IndapamideHydroxylation CYP3A4 M1DehydrogenationM3OxidationM2

Hydroxylation of the indole ring produces M1 , which is dehydrogenated to M3 and further oxidized to M2 . -

Epoxidation :

CYP3A4 facilitates epoxidation, forming an unstable epoxide intermediate . This intermediate undergoes:

Metabolite Profiles and Activity

| Metabolite | Formation Pathway | Enzyme Involved | Pharmacological Activity |

|---|---|---|---|

| M1 | Hydroxylation of indole | CYP3A4 | Less active than parent compound |

| M2 | Oxidation of M4/M3 | Non-enzymatic | Not fully characterized |

| M5 | Dehydrogenation | CYP3A4 | Intermediate |

| M6 | Epoxide dihydroxylation | Epoxide hydrolase | Detoxified product |

| M7 | Glutathione conjugation | GST | Detoxified product |

Impact of Food on Metabolism

Food intake increases the rate and extent of indapamide absorption, leading to higher plasma concentrations (C~max~ and AUC~0-24~) . This may amplify exposure to reactive intermediates like the epoxide, raising concerns about long-term side effects such as hypokalemia .

Structural and Chemical Insights

-

Key Functional Groups :

Reactive Intermediate Handling

The epoxide intermediate formed during metabolism is highly reactive. Detoxification occurs via:

-

Dihydroxylation : Converts the epoxide to a stable diol (M6 ).

-

Glutathione Conjugation : Neutralizes electrophilic intermediates (M7 ), preventing cellular damage .

Comparative Metabolism

| Parameter | This compound | Hydrochlorothiazide |

|---|---|---|

| Primary Enzyme | CYP3A4 | CYP2C9 |

| Reactive Intermediates | Epoxide | None |

| % Excreted Unchanged | 7% | 95% |

属性

CAS 编号 |

180004-24-4 |

|---|---|

分子式 |

C51H64 |

分子量 |

677.07 |

IUPAC 名称 |

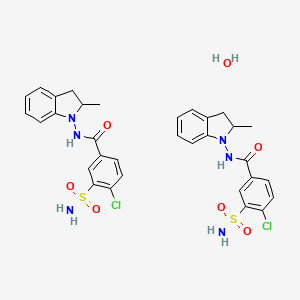

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide;hydrate |

InChI |

InChI=1S/2C16H16ClN3O3S.H2O/c2*1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;/h2*2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);1H2 |

InChI 键 |

XIOIJYRXFJJOQC-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Indapamide hemihydrate; Indapamide hydrate; D06401; Tenaxil; UNII-W0LY35K007; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。